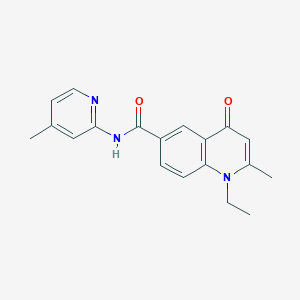

1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(5-6-16(15)22)19(24)21-18-9-12(2)7-8-20-18/h5-11H,4H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGSZQOIWRWYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric site, modulating the activity of the target. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

C-6 Substituent Role: Small hydrophobic groups (methyl, tert-butyl) at C-6 correlate with CB2 agonist activity, while bulky aromatic groups (phenyl, 4-chlorophenyl) confer inverse agonist properties . In silico studies suggest that C-6 substituents modulate the conformation of Trp6.48 (W6.48), a residue critical for GPCR activation .

N-Alkylation Effects :

- Ethyl and methyl groups at the N-1 and N-2 positions (as in the target compound) likely enhance metabolic stability and membrane permeability compared to bulkier substituents (e.g., pentyl or phenyl) .

Selectivity: The 4-methylpyridin-2-yl moiety in the carboxamide group may contribute to CB2 selectivity by avoiding steric clashes with CB1-specific residues, a hypothesis supported by molecular modeling of related quinoline derivatives .

Agonist vs. Inverse Agonist Profiles:

- Agonists: Compounds with C-6 methyl/tert-butyl groups (e.g., Millet’s CB2 agonists) exhibit nanomolar affinity (Ki = 10–50 nM) and induce receptor activation via W6.48 conformational changes .

- Inverse Agonists : Phenyl-substituted derivatives (Ki = 5–20 nM) stabilize inactive receptor states, making them candidates for treating CB2-mediated inflammatory disorders .

Biological Activity

1-Ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide is . The compound features a quinoline core structure with specific substitutions that enhance its biological activity. The ethyl and methyl groups, along with the carboxamide functional group, contribute to its unique chemical properties.

Research indicates that compounds similar to 1-ethyl-2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxamide exhibit various mechanisms of action:

- Anti-inflammatory Activity : Studies have shown that derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline can significantly inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines. This suggests potential applications in treating inflammation-related diseases like acute lung injury and sepsis .

- Antimicrobial Properties : The quinoline structure is associated with antimicrobial activity. Various derivatives have been studied for their effectiveness against bacterial and fungal strains, indicating a broad spectrum of antimicrobial potential.

- Neuroprotective Effects : Some studies have investigated the neuroprotective effects of quinoline derivatives against glutamate-induced neurotoxicity. These compounds may inhibit calcium influx and reduce oxidative stress, which are critical in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |

| Antimicrobial | Broad-spectrum activity against various pathogens | |

| Neuroprotective | Protection against glutamate-induced toxicity |

Case Studies

- Acute Lung Injury Model : In a study involving LPS-induced acute lung injury in mice, the administration of a related quinoline derivative demonstrated significant improvement in survival rates and reduction in lung tissue damage. The compound inhibited macrophage infiltration and reduced pulmonary edema, highlighting its therapeutic potential in inflammatory diseases .

- Neuroprotection in Cell Models : Research on neuroprotective effects showed that certain quinoline derivatives could prevent neuronal cell death induced by glutamate through modulation of intracellular signaling pathways, suggesting their potential use in treating neurodegenerative disorders .

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives like 13a exhibit favorable properties such as a half-life () of approximately 11.8 hours and a bioavailability (F) of 36.3%, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. How can researchers optimize the multi-step synthesis of this quinoline-carboxamide derivative?

- Methodological Answer : The synthesis involves sequential reactions, including cyclization, substitution, and carboxamide coupling. Key considerations:

- Cyclization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during quinoline ring formation .

- Substitution : Catalytic hydrogenation (e.g., 5% Pd/C under H₂) is effective for nitro-to-amine reduction, achieving yields >95% .

- Carboxamide Coupling : Activate the carboxylic acid with EDCI/HOBt or use mixed anhydrides. Monitor reaction progress via TLC or HPLC.

- Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Cyclization | DMF, 80°C, 12h | ~70% | |

| Reduction | H₂, Pd/C, MeOH | 97.4% |

Q. What analytical techniques are recommended for structural elucidation?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., ethyl/methyl groups and pyridinyl attachment). For example, δ 12.08 ppm (s, NH) and δ 8.08 ppm (d, ArH) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ = 336.2 observed in similar compounds) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., dihydroquinoline ring planarity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Functional Group Modifications :

- Replace the 4-methylpyridinyl group with bulkier aryl substituents to test steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., Cl, F) on the quinoline ring to modulate electronic properties and stability .

- Assay Design :

- Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ measurements.

- Compare binding affinities via SPR or ITC for modified analogs .

Q. What strategies address poor solubility in aqueous media for in vitro assays?

- Methodological Answer :

- Solvent Optimization :

| Solvent System | Solubility (mg/mL) | Application | Citation |

|---|---|---|---|

| DMSO:PBS (1:1) | 2.5–3.0 | Cell-based assays | |

| Cyclodextrin Complexation | 5.0–6.0 | In vivo studies |

- Co-solvents : Add PEG-400 or Tween-80 (<1% v/v) to enhance dispersion without cytotoxicity.

- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks :

- Validate purity (>98% via HPLC) and confirm stereochemical consistency (e.g., chiral HPLC or NOESY) .

- Standardize assay conditions (e.g., pH, temperature, and cell lines).

- Mechanistic Studies :

- Perform target engagement assays (e.g., CETSA or thermal shift) to confirm direct binding .

- Use knockout models or siRNA to rule off-target effects .

Q. What methodologies are effective for analyzing degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24h; monitor via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ at RT; identify quinoline ring oxidation products via LC-MS/MS .

- Stability-Indicating Methods : Develop gradient HPLC methods (e.g., C18 column, 0.1% TFA in H₂O/ACN) to separate degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.